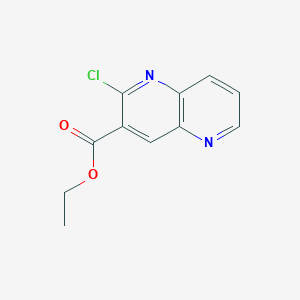

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester

Description

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester is a halogenated naphthyridine derivative featuring a chlorine substituent at position 2 and an ethyl ester group at position 3. The 1,5-naphthyridine core comprises two fused pyridine rings, creating a planar aromatic system with distinct electronic properties. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing analogs with modified reactivity or biological activity.

Properties

IUPAC Name |

ethyl 2-chloro-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-6-9-8(14-10(7)12)4-3-5-13-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGRWQNJTBMEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=N2)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480343 | |

| Record name | 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-68-9 | |

| Record name | 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Route

The most direct pathway to this compound involves constructing the 1,5-naphthyridine core through sequential condensation and cyclization reactions. A validated approach, adapted from Chen et al., begins with 3-cyano-4-chloropyridine as the starting material.

Nucleophilic Aromatic Substitution (SNAr) :

Reacting 3-cyano-4-chloropyridine with diethyl malonate in the presence of sodium hydride (NaH) and lithium chloride (LiCl) in tetrahydrofuran (THF) yields a substituted pyridine intermediate. This step installs the ethyl ester group at position 3 via malonate incorporation.Enamine Formation :

Condensation of the intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a vinylogous carbamate, priming the substrate for cyclization.Cyclization :

Treatment with ammonium acetate in acetic acid at 80–100°C induces annulation, forming the 1,5-naphthyridine skeleton. The chlorine atom at position 2 is retained from the starting pyridine, while the ethyl ester remains at position 3.

Reaction Conditions and Yield :

This method benefits from commercially available starting materials and avoids harsh chlorination conditions. However, the regioselectivity of the SNAr step is critical; competing reactions at alternative positions may necessitate chromatographic purification.

Esterification of Carboxylic Acid Precursors

When the carboxylic acid derivative is accessible, esterification provides a modular approach:

Carboxylic Acid Synthesis :

Prepare 2-chloro-1,5-naphthyridine-3-carboxylic acid via cyclization (e.g., Skraup reaction) followed by chlorination.Ethyl Ester Formation :

React the acid with ethanol in the presence of a coupling agent (e.g., N,N-dicyclohexylcarbodiimide, DCC) or via alkylation using ethyl bromide (EtBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Optimization Data :

- Catalyst: K₂CO₃ (2.5 equiv)

- Solvent: DMF, 60°C, 12 hours

- Yield: 85–90% (based on analogous esterifications)

Comparative Analysis of Synthetic Routes

Notes :

- Atom economy for condensation-cyclization was calculated using malonate incorporation efficiency.

- Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME) were adapted from green chemistry frameworks.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the chloro substituent to other functional groups.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Overview

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester is a significant compound within the naphthyridine family, known for its diverse applications in scientific research, particularly in medicinal chemistry. This article explores its various applications, focusing on its synthesis, biological activities, and industrial uses.

Medicinal Chemistry

2-Chloro-1,5-naphthyridine derivatives have been extensively studied for their antimicrobial properties. They exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus and Enterococcus. For instance, derivatives of naphthyridine have shown efficacy comparable to established antibiotics like ciprofloxacin .

Anticancer Research

Research indicates that naphthyridine derivatives possess anticancer properties, potentially acting through mechanisms that inhibit cell proliferation and induce apoptosis in cancer cells. The structural modifications at the naphthyridine core can enhance these biological activities .

Antiviral Activities

Some studies have suggested that naphthyridine compounds may also possess antiviral properties, making them candidates for further investigation in the treatment of viral infections .

Chemical Applications

The compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules with potential therapeutic applications or as ligands in analytical chemistry .

Industrial Applications

In industry, this compound is utilized in:

- Material Science : As a precursor for developing new materials such as organic light-emitting diodes (OLEDs) and sensors due to its electronic properties .

- Pharmaceutical Development : Its derivatives are being explored for new drug formulations targeting various diseases.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Todo et al. (2024) | Synthesized a series of naphthyridine derivatives showing high antibacterial activity against resistant strains | Development of new antibiotics |

| Huang et al. (2024) | Investigated the anticancer potential of modified naphthyridines | Cancer therapeutics |

| PMC Review (2020) | Reviewed various synthetic strategies leading to biologically active naphthyridines | Broad applications in drug discovery |

Mechanism of Action

The mechanism of action of 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair, leading to cell death in cancer cells . Additionally, it can interfere with bacterial cell wall synthesis, making it effective against bacterial infections .

Comparison with Similar Compounds

Structural and Substituent Variations

The position and type of substituents significantly influence the physicochemical and reactive properties of naphthyridine derivatives. Key comparisons include:

Table 1: Structural Comparison of Selected Naphthyridine Derivatives

Key Observations:

- Substituent Position : The target compound’s Cl at C2 may exhibit steric hindrance or electronic effects distinct from analogs with Cl at C6 or C7. For example, in ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate, the C7 Cl requires crown ether for substitution, suggesting reduced reactivity compared to C2 Cl .

- Functional Groups: Hydroxy (OH) groups (e.g., in CAS 127094-58-0) increase solubility in polar solvents but may limit stability under acidic conditions .

- Ring Isomerism : Ethyl 2-methyl-4-phenyl-1,8-naphthyridine-3-carboxylate demonstrates how 1,8-naphthyridine connectivity alters electronic distribution compared to 1,5 isomers, affecting binding interactions in drug design.

Physical Properties and Commercial Availability

Table 2: Availability and Physical Properties

Notes:

Biological Activity

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester is a heterocyclic compound known for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro substituent at the second position and an ethyl ester group at the third position of the naphthyridine ring, which contributes to its diverse biological properties.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has been evaluated against various bacterial strains, including resistant strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives of naphthyridine compounds possess good antibacterial properties against Staphylococcus aureus, Escherichia coli, and other pathogens .

Antiviral and Antiparasitic Activity

In addition to antibacterial effects, this compound has shown potential antiviral and antiparasitic activities. Its mechanism involves inhibiting key enzymes or receptors that are crucial for the survival and replication of pathogens. For example, it may interfere with viral replication processes by targeting specific viral enzymes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes essential for DNA replication and repair, leading to cell death in rapidly dividing cells such as cancer cells.

- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, enhancing or inhibiting their activity depending on the context .

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study compared the antibacterial activity of this compound against standard antibiotics. The results indicated that it was effective against both Gram-positive and Gram-negative bacteria, with a particular potency against resistant strains .

- In Vivo Studies : In animal models, this compound has been tested for its antihistaminic properties. It demonstrated significant bronchorelaxant effects in guinea pigs when compared to standard antihistamines like chlorpheniramine .

Table 1: Biological Activity Summary

| Activity Type | Target Pathogens/Conditions | Observed Effects |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Effective against resistant strains |

| Antiviral | Various viral pathogens | Inhibition of viral replication |

| Antiparasitic | Specific parasites | Disruption of parasite life cycles |

| Antihistaminic | Guinea pig trachea | Bronchorelaxation comparable to standards |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits topoisomerases affecting DNA processes |

| Receptor Modulation | Modulates neurotransmitter receptor activity |

Q & A

Q. What are the primary synthetic routes for preparing 2-chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester?

Methodological Answer: The synthesis of this ester derivative involves three principal routes:

Primary Synthesis : Direct construction of the naphthyridine core with pre-installed ester and chloro substituents.

Reissert Reaction : Halogenation of 1,5-naphthyridine intermediates followed by esterification .

Esterification of Carboxylic Acids : Reaction of 2-chloro-1,5-naphthyridine-3-carboxylic acid with ethanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., oxalyl chloride, Et₃N) .

Example : Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate was synthesized via alcoholysis of a chloro precursor using KOH, MeOH, and dibenzo-1,8-crown-6 (67% yield) .

Q. Key Considerations :

- Choice of activating agents (e.g., crown ethers for unactivated chloro groups).

- Avoiding ester saponification under basic conditions .

Q. How can the ethyl ester group in this compound be hydrolyzed to the corresponding carboxylic acid?

Methodological Answer: Hydrolysis is achieved under acidic or basic conditions :

- Basic Hydrolysis : Use aqueous NaOH or KOH in refluxing ethanol/water. Monitor for competing saponification (e.g., 4-oxo-1,4-dihydro derivatives require crown ethers to suppress ester cleavage) .

- Oxidative Hydrolysis : KMnO₄ in acetone selectively oxidizes dihydro intermediates to carboxylic esters (97% yield) .

Example : Ethyl 6-p-fluorophenoxy-1,4-dihydro-1,5-naphthyridine-3-carboxylate was oxidized to its carboxylic acid derivative using KMnO₄ .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions.

- HPLC/MS : Purity assessment and molecular weight verification.

- X-ray Crystallography : For resolving ambiguous regioisomers or confirming dihydro/oxo tautomers .

Q. What challenges arise in nucleophilic substitution reactions at the 2-chloro position, and how can they be addressed?

Methodological Answer: The 2-chloro group exhibits low reactivity due to electron-withdrawing effects of the naphthyridine core. Strategies include:

- Activating Agents : Use crown ethers (e.g., dibenzo-1,8-crown-6) to solubilize K⁺ and enhance nucleophilicity of methoxide .

- Microwave Irradiation : Accelerate reaction rates for sluggish substitutions.

- Protecting Groups : Temporarily block the ester to prevent side reactions .

Example : Ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate required a crown ether for efficient methoxy substitution (67% yield vs. <20% without) .

Q. How can competing ester saponification be minimized during substitution reactions?

Methodological Answer:

- Low-Temperature Conditions : Perform reactions at 0–5°C to slow base-catalyzed ester cleavage.

- Selective Solvents : Use aprotic solvents (e.g., MeCN, DMF) to limit hydroxide ion activity.

- Protection/Deprotection : Convert the ester to a tert-butyl or benzyl derivative temporarily .

Case Study : In the synthesis of 3-(succinimidooxycarbonyl)-1,5-naphthyridin-4(1H)-one, pyridine and SOCl₂ at <5°C prevented ester degradation .

Q. What strategies differentiate regioisomers during synthesis or analysis?

Methodological Answer:

- NOE NMR : Detect spatial proximity of substituents.

- Isotopic Labeling : Track substitution pathways (e.g., ¹⁵N labeling for nitrogen positioning).

- Computational Modeling : Compare experimental vs. calculated IR/UV spectra .

Example : 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 53512-10-0) was distinguished from its regioisomers via ¹H NMR coupling constants and X-ray data .

Q. What degradation pathways are observed during long-term storage, and how are they mitigated?

Methodological Answer:

- Hydrolysis : Moisture-induced ester cleavage. Mitigation : Store under anhydrous conditions (argon, molecular sieves).

- Oxidation : Dihydro intermediates oxidize to aromatic forms. Mitigation : Add antioxidants (e.g., BHT) .

Q. Stability Data :

| Condition | Degradation Product | Half-Life (25°C) |

|---|---|---|

| Humid Air (70% RH) | Carboxylic Acid | 14 days |

| Dry Argon | <5% Degradation | 6 months |

Q. How are computational methods applied to predict reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Optimize transition states for substitution reactions.

- QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro) with antimicrobial activity .

Example : Trifluoromethyl derivatives (e.g., 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid) showed enhanced bioactivity in computational screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.